molecular formula C4H9NS B15303766 (5S)-5-methyl-1,3-thiazolidine

(5S)-5-methyl-1,3-thiazolidine

Cat. No.: B15303766
M. Wt: 103.19 g/mol
InChI Key: WPSFOSFHXXIFDR-BYPYZUCNSA-N
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Description

(5S)-5-methyl-1,3-thiazolidine is a heterocyclic organic compound containing a thiazolidine ring with a methyl group attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-methyl-1,3-thiazolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of L-cysteine with acetaldehyde, which forms the thiazolidine ring through a cyclization reaction. The reaction is usually carried out in an aqueous medium at a controlled pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-methyl-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The methyl group or other positions on the thiazolidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazolidine derivatives.

    Substitution: Various substituted thiazolidine compounds depending on the reagents used.

Scientific Research Applications

(5S)-5-methyl-1,3-thiazolidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (5S)-5-methyl-1,3-thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine: The parent compound without the methyl group.

    4-methyl-1,3-thiazolidine: A similar compound with the methyl group at a different position.

    2-thiazolidinone: A related compound with a carbonyl group at the second position.

Uniqueness

(5S)-5-methyl-1,3-thiazolidine is unique due to the specific placement of the methyl group, which can influence its reactivity and interactions with other molecules. This structural feature may confer distinct properties compared to other similar compounds.

Properties

Molecular Formula

C4H9NS

Molecular Weight

103.19 g/mol

IUPAC Name

(5S)-5-methyl-1,3-thiazolidine

InChI

InChI=1S/C4H9NS/c1-4-2-5-3-6-4/h4-5H,2-3H2,1H3/t4-/m0/s1

InChI Key

WPSFOSFHXXIFDR-BYPYZUCNSA-N

Isomeric SMILES

C[C@H]1CNCS1

Canonical SMILES

CC1CNCS1

Origin of Product

United States

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